1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene
Description
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene is a polyhalogenated aromatic compound characterized by an allyl group at position 1, a bromine atom at position 4, and fluorine atoms at positions 2, 3, 5, and 4. This structure combines electron-withdrawing fluorine and bromine substituents with the reactive allyl group, making it a versatile intermediate in organofluorine chemistry. Its synthesis typically involves catalytic methods, such as copper chloride-mediated allylation of polyfluorinated organozinc compounds, as seen in related allyl-substituted tetrafluorobenzenes .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4/c1-2-3-4-6(11)8(13)5(10)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJKEKMTKNSTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203503 | |
| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350637-17-0 | |
| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350637-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to the compound.
Biological Activity
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene (CAS Number: 1350637-17-0) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and multiple fluorine substituents, suggests potential biological activities that warrant detailed exploration.
The compound has the molecular formula and a molecular weight of 269.03 g/mol. Its physical properties include:
- Melting Point : Not specified in the available literature.
- Boiling Point : Not specified in the available literature.
- Density : Not specified in the available literature.
This compound's biological activity is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms enhances the compound's lipophilicity and stability, potentially improving its bioavailability. The allyl group may facilitate interactions through electrophilic mechanisms, while the bromine atom can engage in halogen bonding, influencing protein conformation and activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
Antimicrobial Activity
Studies have demonstrated that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance:
- Case Study : A series of fluorinated benzene derivatives were tested for their antibacterial activities against various strains of bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition against Gram-positive bacteria (IC50 values ranging from 10 to 50 µM) .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Tyrosinase Inhibition : In a study focused on tyrosinase inhibitors, derivatives of fluorinated benzene were synthesized and tested. Compounds structurally related to this compound exhibited IC50 values comparable to established inhibitors like kojic acid .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial | 10 - 50 |
| 4-Amino-2,3,5,6-tetrafluorobenzonitrile | Structure | Tyrosinase Inhibitor | 20 - 60 |
| 4-Fluoroaniline | Structure | Moderate Antimicrobial | 30 - 70 |
Future Research Directions
Further research is needed to elucidate the complete spectrum of biological activities associated with this compound. Potential areas for investigation include:
- In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding the specific molecular targets and pathways influenced by this compound.
- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The electronic and steric effects of substituents significantly influence the chemical behavior of halogenated aromatics. Below is a comparative analysis with key analogs:
Key Observations:
- Allyl Group vs. This enhances its utility in constructing complex architectures .
- Electronic Effects : The electron-withdrawing fluorine and bromine substituents increase the aromatic ring's acidity, facilitating nucleophilic aromatic substitution (NAS) reactions. For example, 1-bromo-4-chloro-2,3,5,6-tetrafluorobenzene undergoes selective bromine-chlorine exchange under specific conditions .
- Steric Considerations : Bulkier substituents (e.g., cyclohexyl) reduce reactivity at the aromatic core, whereas the allyl group balances steric accessibility with reactivity .
Research Findings and Trends
- Reactivity Trends : Allyl-substituted compounds exhibit higher reactivity in radical-initiated polymerizations compared to chloro- or cyclohexyl-substituted analogs, as seen in studies of halogen atom transfer processes .
- Purity Challenges : Brominated derivatives synthesized via bromination (e.g., 1-bromo-4-chloro-2,3,5,6-tetrafluorobenzene) achieve high purity (>98%) but require rigorous purification to remove polychlorinated byproducts .
- Emerging Applications : The integration of allyl groups into fluorinated aromatics is gaining traction in click chemistry and bioorthogonal labeling, driven by their orthogonal reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
